molecular formula C12H16ClFN2O2S B4427733 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine

Cat. No.: B4427733
M. Wt: 306.78 g/mol
InChI Key: HHPKRTOMCZBRHI-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a benzyl moiety that contains both chlorine and fluorine atoms

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O2S/c1-15-5-7-16(8-6-15)19(17,18)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKRTOMCZBRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 4-methylpiperazine.

    Reaction with Sulfonyl Chloride: The benzyl chloride derivative is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Nucleophilic Substitution: The sulfonyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism by which 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The sulfonyl group can form strong interactions with amino acid residues, while the benzyl ring can engage in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[(2-Chlorobenzyl)sulfonyl]-4-methylpiperazine
  • 1-[(2-Fluorobenzyl)sulfonyl]-4-methylpiperazine
  • 1-[(2-Bromobenzyl)sulfonyl]-4-methylpiperazine

Uniqueness: 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine
Reactant of Route 2
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1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine

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